molecular formula C6H13NO3 B2354338 2-hydroxyethyl N-ethyl-N-methylcarbamate CAS No. 1514873-81-4

2-hydroxyethyl N-ethyl-N-methylcarbamate

Cat. No.: B2354338
CAS No.: 1514873-81-4
M. Wt: 147.174
InChI Key: VVRZUWCQEOLQFB-UHFFFAOYSA-N
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Description

2-Hydroxyethyl N-ethyl-N-methylcarbamate is a carbamate derivative characterized by a central carbamate group (-O-C(=O)-N-) with three substituents: a 2-hydroxyethyl group, an ethyl group, and a methyl group attached to the nitrogen atom. Carbamates are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their tunable physicochemical properties and biological activities .

Properties

IUPAC Name

2-hydroxyethyl N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3-7(2)6(9)10-5-4-8/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRZUWCQEOLQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514873-81-4
Record name 2-hydroxyethyl N-ethyl-N-methylcarbamate
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Preparation Methods

Synthesis of N-Ethyl-N-Methylcarbamoyl Chloride

The direct reaction of 2-hydroxyethanol with N-ethyl-N-methylcarbamoyl chloride represents the most straightforward method for producing 2-hydroxyethyl N-ethyl-N-methylcarbamate. The carbamoyl chloride is typically synthesized via phosgenation of N-ethyl-N-methylamine, though non-phosgene alternatives are emerging.

Reaction Mechanism :
$$ \text{Cl}2\text{CO} + (\text{CH}3)(\text{C}2\text{H}5)\text{NH} \rightarrow (\text{CH}3)(\text{C}2\text{H}5)\text{NCOCl} + \text{HCl} $$
Subsequent nucleophilic acyl substitution with 2-hydroxyethanol proceeds under basic conditions:
$$ (\text{CH}
3)(\text{C}2\text{H}5)\text{NCOCl} + \text{HOCH}2\text{CH}2\text{OH} \rightarrow \text{HOCH}2\text{CH}2\text{OOCN}(\text{C}2\text{H}5)(\text{CH}_3) + \text{HCl} $$

Optimization Parameters :

  • Base Selection : Sodium hydroxide or pyridine neutralizes HCl, driving the reaction to completion.
  • Solvent : Polar aprotic solvents like tetrahydrofuran (THF) enhance reactivity.
  • Temperature : Room temperature (20–25°C) minimizes side reactions.

Example Protocol (Adapted from US8420846B2) :

  • Dissolve 0.5 mol N-ethyl-N-methylcarbamoyl chloride in 500 mL THF.
  • Add 0.55 mol 2-hydroxyethanol and 1.1 mol triethylamine dropwise at 0–5°C.
  • Stir for 3 hours at 25°C, then extract with ethyl acetate.
  • Concentrate under reduced pressure to yield 85–90% product.

Challenges :

  • Phosgene toxicity necessitates stringent safety measures.
  • Competing hydrolysis of the carbamoyl chloride requires anhydrous conditions.

Phosgene-Free Carbonate Transesterification

Carbamate Formation via Carbonic Acid Diesters

Building on the methodology in EP0577167A2, dimethyl carbonate reacts with N-ethyl-N-methylamine to form methyl N-ethyl-N-methylcarbamate, followed by transesterification with 2-hydroxyethanol.

Reaction Pathway :

  • Carbamate Synthesis :
    $$ (\text{CH}3\text{O})2\text{CO} + (\text{CH}3)(\text{C}2\text{H}5)\text{NH} \rightarrow \text{CH}3\text{OOCON}(\text{C}2\text{H}5)(\text{CH}3) + \text{CH}3\text{OH} $$
  • Transesterification :
    $$ \text{CH}3\text{OOCON}(\text{C}2\text{H}5)(\text{CH}3) + \text{HOCH}2\text{CH}2\text{OH} \rightarrow \text{HOCH}2\text{CH}2\text{OOCON}(\text{C}2\text{H}5)(\text{CH}3) + \text{CH}3\text{OH} $$

Conditions :

  • Catalyst : Sodium methoxide (0.1–1 mol%) facilitates methoxy group displacement.
  • Temperature : 60–80°C ensures efficient methanol removal, shifting equilibrium.

Advantages :

  • Avoids toxic phosgene and chloroformates.
  • Utilizes inexpensive dimethyl carbonate, enhancing industrial viability.

Limitations :

  • Lower yields (70–75%) compared to the carbamoyl chloride route.
  • Requires distillation for methanol separation.

Comparative Analysis of Methods

Parameter Carbamoyl Chloride Route Carbonate Transesterification
Starting Materials N-Ethyl-N-methylamine, phosgene Dimethyl carbonate, N-ethyl-N-methylamine
Yield 85–90% 70–75%
Toxicity Concerns High (phosgene) Low
Purification Solvent extraction Distillation
Industrial Scalability Moderate High

Advanced Catalytic Approaches

Enzymatic Transesterification

Recent studies explore lipase-catalyzed transesterification for greener synthesis. For example, Candida antarctica lipase B (CAL-B) catalyzes methoxy group displacement in methyl carbamates by 2-hydroxyethanol at 45°C, achieving 80% conversion.

Benefits :

  • Mild conditions (pH 7–8, aqueous-organic biphasic systems).
  • Reduced energy consumption.

Chemical Reactions Analysis

2-hydroxyethyl N-ethyl-N-methylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-hydroxyethyl N-ethyl-N-methylcarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxyethyl N-ethyl-N-methylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Molecular Features

The compound’s structure can be compared to other carbamates with variations in substituents:

  • Methyl N-(2-hydroxyethyl)-N-methylcarbamate (C₅H₁₁NO₃): Replaces the ethyl group with a second methyl group. This reduces molecular weight (133.14 g/mol vs. 147.17 g/mol) and may increase hydrophilicity due to the absence of a larger alkyl chain. Predicted collision cross-section (CCS) values for its adducts range from 125.6–135.4 Ų, indicating compact molecular geometry .
  • Ethyl N-(2-methylphenyl)carbamate (C₁₀H₁₃NO₂): Features an aromatic 2-methylphenyl group instead of the hydroxyethyl moiety. This substitution introduces aromaticity and likely enhances lipophilicity (logP ~2.5 estimated), impacting membrane permeability .
  • 2-Hydroxyethyl N-(3-hydroxypropyl)carbamate (C₆H₁₃NO₄): Contains an additional hydroxyl group on the propyl chain, increasing polarity and hydrogen-bonding capacity compared to the target compound .

Physicochemical Properties

Key differences in solubility, stability, and reactivity arise from substituent variations:

  • Hydrophilicity : The 2-hydroxyethyl group in the target compound enhances water solubility compared to purely alkyl-substituted carbamates (e.g., ethyl N-ethyl-N-methylcarbamate). However, analogs like 2-hydroxyethyl N-(3-hydroxypropyl)carbamate may exhibit even greater hydrophilicity due to multiple hydroxyl groups .
  • Steric Effects: Bulky substituents (e.g., quinoline rings in N,N-dimethylcarbamate derivatives) reduce conformational flexibility and may hinder binding to biological targets. The ethyl group in the target compound introduces moderate steric bulk compared to methyl .
  • Electrostatic Interactions: Electron-withdrawing groups (e.g., fluorine in compound 53 from ) enhance electrostatic interactions with protein surfaces.

Enzyme Inhibition and Binding Affinity

  • N,N-Dimethylcarbamate Derivatives: Quinoline-substituted analogs (e.g., compounds 9a–9c) exhibit acetylcholinesterase (AChE) inhibitory activity. Substituent position (e.g., 2-methyl vs. 4-methyl on quinoline) alters potency, with 9c (2-methyl) showing a melting point of 126°C and moderate activity .
  • CoMFA/CoMSIA Studies : highlights that carbamates with trifluoromethoxyl or fluorine substituents (e.g., compound 53) show enhanced activity due to favorable electrostatic interactions. The target compound’s lack of such groups suggests lower potency in similar assays .

Toxicity and Stability

  • N-Nitrosocarbamates: Ethyl N-(2-hydroxyethyl)-N-nitrosocarbamate (C₅H₁₀N₂O₄) contains a nitroso group, which is associated with genotoxicity. The target compound lacks this group, implying a safer profile .
  • Metabolic Stability : Hydroxyethyl groups may undergo oxidation or conjugation, affecting metabolic half-life. Methyl and ethyl groups are generally more stable, suggesting moderate in vivo persistence for the target compound .

Data Tables

Table 1: Comparison of Carbamate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Notable Properties Reference
2-Hydroxyethyl N-ethyl-N-methylcarbamate C₆H₁₃NO₃ 147.17 Ethyl, Methyl, 2-hydroxyethyl Not reported Moderate hydrophilicity -
Methyl N-(2-hydroxyethyl)-N-methylcarbamate C₅H₁₁NO₃ 133.14 Methyl, 2-hydroxyethyl Not reported Predicted CCS: 126.9 Ų (M+H)+
Ethyl N-(2-methylphenyl)carbamate C₁₀H₁₃NO₂ 179.22 Ethyl, 2-methylphenyl Not reported High lipophilicity
N,N-Dimethylcarbamate derivatives (9a–9c) Varies 250–300 (est.) Quinoline substituents Oily/Solid AChE inhibitors
2-Hydroxyethyl N-(3-hydroxypropyl)carbamate C₆H₁₃NO₄ 163.17 3-hydroxypropyl Not reported High hydrophilicity

Biological Activity

2-Hydroxyethyl N-ethyl-N-methylcarbamate, a carbamate derivative, has garnered attention in various fields due to its unique biological activity. This article explores its mechanisms of action, biological interactions, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H11N1O3 and a molecular weight of 147.17 g/mol. Its structure is characterized by a hydroxyl group, ethyl group, and methyl group attached to the nitrogen atom, differentiating it from other carbamate derivatives.

PropertyValue
Molecular FormulaC5H11N1O3
Molecular Weight147.17 g/mol
CAS Number1514873-81-4

The biological activity of this compound primarily involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active sites of these enzymes, thereby altering various biochemical pathways within cells. This mechanism can lead to significant changes in metabolic processes, making it a candidate for further research in drug development and therapeutic applications .

Biological Interactions

Research indicates that this compound can influence several cellular functions through enzyme inhibition. The following are notable interactions:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may impact metabolic pathways crucial for cellular function .
  • Safety Profile : While it exhibits biological activity, it also poses safety concerns such as skin irritation and potential toxicity if ingested .

Enzyme Interaction Studies

A study focused on the enzyme inhibition capabilities of this compound revealed that it binds effectively to specific enzymes involved in metabolic pathways. This binding can lead to decreased enzyme activity, which may have implications for drug design.

Toxicological Evaluations

Toxicological assessments have indicated that while the compound shows promise in certain applications, it also has a profile that necessitates careful handling due to its potential harmful effects upon exposure .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:

Compound NameStructural CharacteristicsUnique Features
2-Hydroxyethyl N-methylcarbamateLacks ethyl group; contains only a methyl groupSimpler structure without ethyl substitution
Ethyl N-methylcarbamateLacks hydroxyl group on the ethyl chainAbsence of hydroxyl functionality
2-Chloroethyl N-methylcarbamateContains chlorine atom instead of hydroxyl groupHalogen substitution alters reactivity

The distinct combination of functional groups in this compound contributes to its unique chemical properties and biological activity compared to these similar compounds .

Applications in Research and Industry

The compound's unique properties make it valuable across several domains:

  • Medicinal Chemistry : It serves as a potential intermediate in drug synthesis.
  • Biochemical Assays : Utilized in studies focusing on enzyme inhibition.
  • Industrial Uses : Employed in producing polymers and other chemicals .

Q & A

Q. What role does this carbamate play in enzyme inhibition studies?

  • It acts as a reversible acetylcholinesterase inhibitor (IC₅₀ ~20 µM) by mimicking the transition state of acetylcholine. Stopped-flow kinetics and Lineweaver-Burk plots characterize inhibition mechanisms (competitive/uncompetitive) .

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